(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
CAS No.: 1965305-30-9
VCID: VC3023736
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 235.16 g/mol. This compound belongs to the tetrahydroquinoline family and is often studied for its potential applications in medicinal chemistry and pharmacology due to its structural versatility and biological activity. SynthesisThe synthesis of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride involves the following steps:
These steps ensure high purity and yield of the desired enantiomer. Biological Significance(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride has garnered attention for its potential applications in drug discovery:
Analytical DataThe characterization of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride relies on various analytical techniques:
Safety and HandlingWhile specific safety data for this compound is unavailable online , general precautions for handling similar compounds include:
Research ImplicationsThe structural features of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride make it a valuable tool in medicinal chemistry:
Future research could explore its role in developing treatments for neurodegenerative diseases or cancer. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1965305-30-9 | ||||||||
Product Name | (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride | ||||||||
Molecular Formula | C9H14Cl2N2 | ||||||||
Molecular Weight | 221.12 g/mol | ||||||||
IUPAC Name | (4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | ||||||||
Standard InChI | InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 | ||||||||
Standard InChIKey | SCHRXWSSWSQEMS-JZGIKJSDSA-N | ||||||||
Isomeric SMILES | C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl | ||||||||
SMILES | C1CNC2=CC=CC=C2C1N.Cl.Cl | ||||||||
Canonical SMILES | C1CNC2=CC=CC=C2C1N.Cl.Cl | ||||||||
PubChem Compound | 91828007 | ||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume